molecular formula C21H18Br2N2O B1678151 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol CAS No. 301353-96-8

1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol

Cat. No. B1678151
M. Wt: 474.2 g/mol
InChI Key: FZHHRERIIVOATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (DBCAP) is an organic compound composed of a phenyl group, a carbazole ring, and two bromine atoms. It is a member of the class of compounds known as heterocycles. DBCAP has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Neurogenesis Enhancement

Research has shown that derivatives of 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol, specifically compounds like P7C3 and its derivatives, significantly increase neurogenesis in rat neural stem cells (NSCs). These compounds enhance the number of cells even in the absence of growth factors like epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2), indicating a potent ability to induce neurogenesis by promoting final cell division during NSC differentiation without leading to astrocytogenesis (Shin et al., 2015).

Electrochromic Materials Development

Another area of application involves the synthesis of novel polymers for electrochromic materials. Carbazole derivatives, by virtue of their structural properties, have been used to create polymers with high coloration efficiency and stability, indicating their potential in electrochromic device applications. These polymers demonstrate good solubility, film-forming abilities, and notable electrochromic performance, highlighting their suitability for use in flexible or robust electrochromic devices (Zhang et al., 2019).

Broad-Spectrum Disease Therapeutics

Furthermore, specific carbazole derivatives have been identified as multipotent chaperones with inhibitory effects on the proliferation of prion, cancer, as well as influenza virus, showcasing a broad-spectrum therapeutic potential. These derivatives exhibit strong activity against various diseases without significant toxicity, making them promising leads for developing treatments targeting multiple disorders (Yamashita et al., 2020).

Anticancer Research

In anticancer research, novel carbazole aminoalcohols have been synthesized and evaluated for their effectiveness. Some of these compounds, particularly those with alkylamine-chain substitutions, have shown significant antiproliferative activity against human tumor cell lines. These compounds are believed to act as topoisomerase I poisons, causing DNA damage by stabilizing the topoisomerase I–DNA cleavage complex, inducing cell-cycle arrest, and triggering apoptosis in cancer cells, which points to their potential as anticancer agents (Wang et al., 2016).

properties

IUPAC Name

1-anilino-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Br2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHHRERIIVOATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385472
Record name 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol

CAS RN

301353-96-8
Record name 3,6-Dibromo-α-[(phenylamino)methyl]-9H-carbazole-9-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301353-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Anilino-3-(3,6-dibromo-9H-carbazol-9-yl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P7C3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P7C3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ZWJ3QXR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol
Reactant of Route 6
1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.